2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
2-Bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a substituted benzamide. The thienopyrazole moiety is substituted at position 2 with a 4-fluorophenyl group, while the benzamide group contains a bromine atom at the ortho (2-) position.
Properties
IUPAC Name |
2-bromo-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPKQFNFYUFEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410852 | |
| Record name | F0541-1390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6226-94-4 | |
| Record name | F0541-1390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors, such as thiophene derivatives and hydrazine derivatives, under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring system.
Amidation: The final step involves the coupling of the brominated thieno[3,4-c]pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thieno[3,4-c]pyrazole core can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura or Heck coupling reactions, especially at the brominated position, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the thieno[3,4-c]pyrazole core.
Coupling Products: Biaryl or heteroaryl derivatives formed through cross-coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The thieno[3,4-c]pyrazole core is known for its biological activity, and modifications of this scaffold can lead to the discovery of new therapeutic agents with anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thieno[3,4-c]pyrazole core can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The thieno[3,4-c]pyrazole scaffold is shared with several derivatives, differing in substituents and functional groups. Key analogs include:
| Compound Name | Core Structure | Substituents (R1, R2) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-Bromo-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide | Thieno[3,4-c]pyrazole | R1: 4-Fluorophenyl; R2: 2-Br | 488.55 (calculated) | Ortho-bromo enhances steric effects |
| N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide | Thieno[3,4-c]pyrazole | R1: 4-Fluorophenyl; R2: Morpholine-sulfonyl | 488.55 | Sulfonyl group improves solubility |
| 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | Thieno[3,4-c]pyrazole | R1: 4-Methylphenyl; R2: 4-Br | 458.34 (calculated) | Para-bromo alters electronic effects |
Key Observations :
- Substituent Position : The position of bromine (ortho vs. para) in the benzamide group significantly impacts electronic and steric properties. Ortho-substitution (target compound) introduces greater steric hindrance compared to para-substitution () .
- Functional Groups : The morpholine-sulfonyl group in improves aqueous solubility, a critical factor in pharmacokinetics, whereas bromine in the target compound may enhance binding affinity in hydrophobic enzyme pockets .
Physicochemical Properties
- Melting Point : Brominated analogs (e.g., ) exhibit higher melting points (200–201°C) due to increased molecular symmetry and intermolecular halogen bonding . The target compound’s ortho-bromo group may further elevate its melting point compared to para-substituted analogs.
- Solubility : Sulfonyl-containing derivatives () show enhanced solubility in polar solvents, whereas brominated analogs (target compound, ) are more lipophilic .
- Spectroscopic Data : IR and NMR spectra for related compounds (e.g., ) confirm the presence of amide C=O (1653 cm⁻¹) and aryl bromide C-Br (550–600 cm⁻¹) stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
